molecular formula C17H21N3 B3135616 4-[(4-Phenylpiperazin-1-YL)methyl]aniline CAS No. 40224-23-5

4-[(4-Phenylpiperazin-1-YL)methyl]aniline

Cat. No. B3135616
CAS RN: 40224-23-5
M. Wt: 267.37 g/mol
InChI Key: HFSSYCWTIGVIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Phenylpiperazin-1-YL)methyl]aniline” is a chemical compound with the molecular formula C17H21N3 . It has a molecular weight of 267.36874 . This compound is used as an intermediate in the preparation of aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .


Molecular Structure Analysis

The InChI code for “4-[(4-Phenylpiperazin-1-YL)methyl]aniline” is 1S/C17H20N2O/c20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9,20H,10-14H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 267.36874 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, the crystal structure of 4-phenylpiperazin-1-ium (4-phenylpiperazin-1-yl)carbothioylsulfanide was analyzed . The study provided valuable insights into the molecular structures of the ions .

Acetylcholinesterase Inhibitors

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Anxiolytic Potential

The compound has been used in the design, synthesis, and assessment of anxiolytic potential . This research could lead to the development of new treatments for anxiety disorders .

Synthesis of Benzimidazole Derivatives

The compound has been used in the synthesis of benzimidazole derivatives . These derivatives have potential applications in various areas of medicinal chemistry .

Development of AD Drugs

The compound has been used in the development of drugs for Alzheimer’s disease (AD) . For instance, compound 6g, which showed potent inhibitory activity against AChE, could be considered as a lead compound for the development of AD drugs .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies can provide insights into the interactions between the compound and its target proteins, which can be useful in drug design .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

4-[(4-Phenylpiperazin-1-YL)methyl]aniline interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged neuron excitation.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses. The downstream effects of this include potential improvements in cognitive function and memory.

Result of Action

The inhibition of cholinesterase enzymes by 4-[(4-Phenylpiperazin-1-YL)methyl]aniline can lead to a variety of molecular and cellular effects. Most notably, it can enhance the transmission of nerve impulses, potentially improving cognitive function and memory .

properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSYCWTIGVIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Phenylpiperazin-1-YL)methyl]aniline

Synthesis routes and methods I

Procedure details

In the manner given in Example 1B, 1-phenyl-4-(p-nitrobenzyl)piperazine is reduced with aqueous titanium trichloride to give 1-phenyl-4-[(4-aminophenyl)methyl]piperazine.
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Synthesis routes and methods II

Procedure details

A solution of sodium borohydride (63 mg, 1.68 mmol) in ethanol (1 ml) was added drop-wise to a stirred solution of 4-(4-phenylpiperazine-1-yl methyl)-nitro-aniline (1 g, 3.36 mmol) and tin (II) dichloride dihydrate (2.27 g, 10.10 mmol) in ethanol (20 ml) at 60° C. The resulting solution was stirred for 2 h after which the reaction was cooled to 0° C. and basified (pH>10) by the addition of sodium hydroxide (2M). The aqueous layer was extracted with dichloromethane (3×20 ml) and the combined organics washed with brine, then dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (hexanes/ethyl acetate 1:1) to afford the title compound as a pale yellow solid (441 mg, 49%). HPLC retention time 5.82 min. Mass spectrum (ES+) m/z 268 (M+H).
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63 mg
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4-(4-phenylpiperazine-1-yl methyl)-nitro-aniline
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2.27 g
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1 mL
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20 mL
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49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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